(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a chiral compound with a complex structure It features a pyrrolidine ring, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(4-hydroxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- (2R,3R)-2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- (2R,3R)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
What sets (2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide apart is its specific functional groups and stereochemistry, which confer unique properties and potential applications. The methoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(16)7-10(13(14)17)12(15)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H2,14,17)/t10-,12+/m1/s1 |
InChI Key |
OUYDLLFGSYKRRV-PWSUYJOCSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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